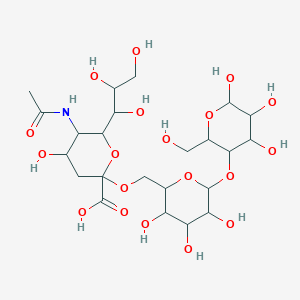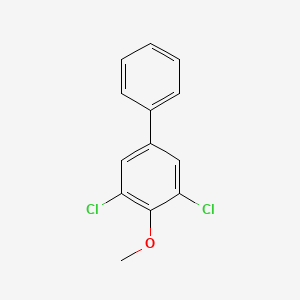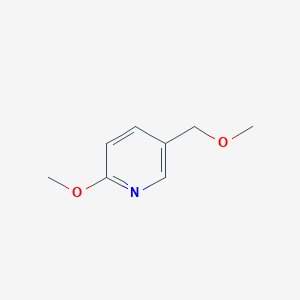
Vanadium, bis(h6-benzene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium, bis(h6-benzene)-, also known as bis(benzene)vanadium, is an organometallic compound with the formula C12H12V. It consists of a vanadium atom sandwiched between two benzene rings. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanadium, bis(h6-benzene)- can be synthesized through the reaction of vanadium trichloride with benzene in the presence of a reducing agent such as sodium or lithium. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{VCl}_3 + 2 \text{C}_6\text{H}_6 + 3 \text{Na} \rightarrow \text{V}(\eta^6-\text{C}_6\text{H}_6)_2 + 3 \text{NaCl} ]
Industrial Production Methods: While the laboratory synthesis of vanadium, bis(h6-benzene)- is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organometallic chemistry may pave the way for more efficient industrial methods in the future .
Análisis De Reacciones Químicas
Types of Reactions: Vanadium, bis(h6-benzene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: The benzene rings can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium or lithium.
Substitution: Various ligands in the presence of catalysts.
Major Products Formed:
Oxidation: Vanadium oxides such as V2O5.
Reduction: Lower oxidation state vanadium compounds.
Substitution: Substituted vanadium complexes
Aplicaciones Científicas De Investigación
Vanadium, bis(h6-benzene)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of vanadium, bis(h6-benzene)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways by interacting with enzymes such as protein tyrosine phosphatases. This interaction can lead to changes in cellular processes, including glucose metabolism and cell proliferation .
Comparación Con Compuestos Similares
Vanadocene dichloride (C10H10VCl2): Another organometallic vanadium compound with similar structural features.
Vanadium carbonyl (V(CO)6): A vanadium compound with carbonyl ligands.
Vanadium oxides (V2O5, VO2): Common oxidation products of vanadium.
Uniqueness: Vanadium, bis(h6-benzene)- is unique due to its sandwich structure, which imparts distinct electronic and chemical properties.
Propiedades
Número CAS |
12129-72-5 |
|---|---|
Fórmula molecular |
C6H12V |
Peso molecular |
135.10 g/mol |
Nombre IUPAC |
cyclohexane;vanadium |
InChI |
InChI=1S/C6H12.V/c1-2-4-6-5-3-1;/h1-6H2; |
Clave InChI |
MOOOZOQCKRBKHM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC1.[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12094056.png)


![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)


![[2-(Morpholin-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B12094077.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2Z)-](/img/structure/B12094091.png)

![{6-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl}methanol](/img/structure/B12094102.png)



